Barium oxalate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

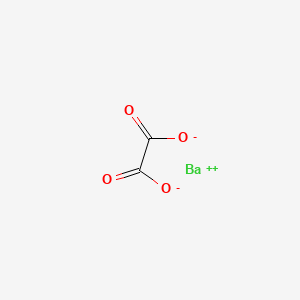

Barium oxalate is a chemical compound with the formula BaC₂O₄. It is a barium salt of oxalic acid and consists of barium cations (Ba²⁺) and oxalate anions (C₂O₄²⁻). This compound appears as a white, odorless powder and is known for its use as a green pyrotechnic colorant due to its ability to produce a vivid green flame when burned .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Barium oxalate can be synthesized through several methods:

Reaction of Barium Chloride with Oxalic Acid: This is a common laboratory method where barium chloride (BaCl₂) reacts with oxalic acid (H₂C₂O₄) to form this compound and hydrochloric acid (HCl): [ \text{BaCl}_2 + \text{H}_2\text{C}_2\text{O}_4 \rightarrow \text{BaC}_2\text{O}_4 \downarrow + 2 \text{HCl} ]

Reaction of Barium Hydroxide with Oxalic Acid: Another method involves the reaction of barium hydroxide (Ba(OH)₂) with oxalic acid, producing this compound and water: [ \text{Ba(OH)}_2 + \text{H}_2\text{C}_2\text{O}_4 \rightarrow \text{BaC}_2\text{O}_4 \downarrow + 2 \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is often produced by reacting soluble barium salts (such as barium chloride, barium nitrate, or barium acetate) with soluble oxalates (such as sodium oxalate, potassium oxalate, or ammonium oxalate) under controlled conditions. The reaction typically involves aging the mixture at temperatures between 20-50°C for 2-24 hours, followed by filtration, washing, and drying to obtain high-purity this compound .

Types of Reactions:

Oxidation and Reduction: this compound can undergo thermal decomposition to form barium carbonate (BaCO₃) and carbon monoxide (CO) or carbon dioxide (CO₂) depending on the conditions.

Substitution Reactions: It can react with strong acids to form soluble barium salts and oxalic acid.

Common Reagents and Conditions:

Strong Acids: this compound reacts with strong acids like hydrochloric acid to form soluble barium salts and oxalic acid.

Thermal Decomposition: Heating this compound leads to its decomposition into barium carbonate and carbon monoxide or carbon dioxide.

Major Products Formed:

Barium Carbonate (BaCO₃): Formed during the thermal decomposition of this compound.

Carbon Monoxide (CO) or Carbon Dioxide (CO₂): Gaseous by-products of the thermal decomposition process.

Wissenschaftliche Forschungsanwendungen

Pyrotechnics and Colorants

Barium oxalate is notably employed in the pyrotechnics industry to impart a green color to fireworks. This application leverages the compound's ability to produce vibrant colors when burned, making it a popular choice for creating visually appealing displays .

Case Study:

- A study demonstrated that this compound can be effectively used as a pyro colorant in firework formulations. The thermal stability of this compound allows it to withstand high temperatures during combustion, ensuring that the color remains vibrant throughout the display .

Ceramic and Electronic Applications

In ceramic industries, this compound is utilized to enhance the hardness of materials such as barium titanate (BaTiO₃), which is crucial for manufacturing capacitors and other electronic components. This compound serves as a precursor for synthesizing barium titanate, which exhibits excellent dielectric properties .

| Material | Application | Properties |

|---|---|---|

| Barium Titanate (BaTiO₃) | Capacitors, piezoelectric devices | High dielectric constant |

| This compound | Precursor for BaTiO₃ | Thermal stability, hardness |

Nanomaterial Synthesis

This compound has been explored for its role in synthesizing nanomaterials. Research indicates that nanoparticles of this compound can exhibit semiconducting properties, which are valuable in various electronic applications . Additionally, this compound can be combined with titanium dioxide (TiO₂) to create nanocomposites with enhanced functionalities.

Research Findings:

- A study highlighted the successful synthesis of nanoscale perovskites using this compound as a precursor. These materials demonstrated improved catalytic properties and are being investigated for applications in solid oxide fuel cells (SOFCs) and oxygen separation membranes .

Thermal Stability Studies

Research into the thermal decomposition of this compound has revealed its excellent thermal stability, making it suitable for high-temperature applications. The compound undergoes significant mass loss when heated above 220°C, which is critical for applications requiring materials that can withstand extreme conditions without degrading .

Thermal Characteristics:

- Thermo-gravimetric analysis (TGA) shows that this compound maintains structural integrity up to 400°C before decomposing into barium oxide (BaO) and carbon dioxide (CO₂) . This property is particularly advantageous in manufacturing processes that involve high temperatures.

Environmental Applications

Barium oxalates have potential applications in environmental remediation processes, particularly in removing heavy metals from wastewater. The compound's ability to form stable complexes with various metal ions makes it a candidate for developing effective filtration systems .

Wirkmechanismus

The mechanism of action of barium oxalate primarily involves its thermal decomposition and interaction with other chemical species. When heated, this compound decomposes to form barium carbonate and carbon monoxide or carbon dioxide. The oxalate ions can also interact with other metal ions to form various coordination complexes, impacting the crystallization and growth processes of these compounds .

Vergleich Mit ähnlichen Verbindungen

Barium oxalate can be compared with other oxalates and barium compounds:

Calcium Oxalate (CaC₂O₄): Similar to this compound, calcium oxalate is also an insoluble oxalate salt. it is more commonly found in biological systems, such as kidney stones.

Strontium Oxalate (SrC₂O₄): Strontium oxalate shares similar properties with this compound but is less commonly used in pyrotechnics.

Barium Carbonate (BaCO₃): Barium carbonate is a product of the thermal decomposition of this compound and is used in ceramics and glass manufacturing.

This compound is unique due to its specific applications in pyrotechnics and its role as a precursor for advanced materials like barium titanate.

Analyse Chemischer Reaktionen

Preparation of Barium Oxalate

This compound can be synthesized through several methods:

-

Reaction with Barium Chloride :

BaCl2+H2C2O4→BaC2O4↓+2HCl -

Reaction with Barium Hydroxide :

Ba OH 2+H2C2O4→BaC2O4↓+2H2O

These reactions typically yield this compound as a precipitate, which can be filtered and dried for further use.

Precipitation Reactions

This compound can precipitate from solutions containing barium ions and oxalate ions. The reaction can be represented as follows:

-

Formation of this compound :

Ba2+(aq)+C2O42−(aq)→BaC2O4(s)

This reaction is commonly used in qualitative analysis to confirm the presence of barium ions.

Thermal Decomposition

This compound undergoes thermal decomposition when heated, particularly in an inert atmosphere such as nitrogen. The decomposition process can be summarized as:

-

Decomposition Reaction :

BaC2O4(s)→BaCO3(s)+CO(g)

This reaction typically occurs between temperatures of approximately 220°C and 400°C, with significant mass loss noted at around 320°C .

Reaction with Acids

This compound reacts with strong acids to form soluble barium salts and release oxalic acid:

-

Example with Hydrochloric Acid :

BaC2O4(s)+2HCl(aq)→BaCl2(aq)+H2C2O4(aq)

This reaction highlights the solubility of barium salts in acidic conditions.

Kinetic Studies of this compound Decomposition

Research has shown that the thermal decomposition of this compound is a one-stage reaction characterized by specific kinetic parameters:

-

Activation Energy : The apparent activation energies for the decomposition were found to be approximately 187.42kJ/mol and 185.4kJ/mol using different kinetic models .

Table: Kinetic Parameters of Decomposition

| Parameter | Value (kJ/mol) |

|---|---|

| Activation Energy (Ozawa Method) | 187.42 |

| Activation Energy (Coats & Redfern Method) | 185.4 |

Eigenschaften

CAS-Nummer |

516-02-9 |

|---|---|

Molekularformel |

C2H2BaO4 |

Molekulargewicht |

227.36 g/mol |

IUPAC-Name |

barium(2+);oxalate |

InChI |

InChI=1S/C2H2O4.Ba/c3-1(4)2(5)6;/h(H,3,4)(H,5,6); |

InChI-Schlüssel |

SGOYWBVFEOGMRP-UHFFFAOYSA-N |

SMILES |

C(=O)(C(=O)[O-])[O-].[Ba+2] |

Kanonische SMILES |

C(=O)(C(=O)O)O.[Ba] |

Key on ui other cas no. |

516-02-9 |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of barium oxalate?

A1: this compound exists in different hydrated forms. The most common one is this compound dihydrate, with the molecular formula BaC2O4·2H2O. Its molecular weight is 225.34 g/mol. Other forms include this compound hemihydrate (BaC2O4·0.5H2O) [] and BaC2O4·3.5H2O. []

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Researchers commonly employ Fourier Transform Infrared Spectroscopy (FTIR) and X-ray diffraction (XRD) to characterize this compound. FTIR reveals the presence of functional groups like OH, carbonyl, and metal-oxygen bonds. [, ] XRD analysis confirms the crystalline structure, revealing a monoclinic system with specific lattice parameters depending on the hydration state. [, , ]

Q3: How does the structure of this compound influence its properties?

A3: The layered structure of this compound, with positively charged layers of barium, oxalate, and water interspersed with anions, contributes to its unique properties. The presence of water molecules within the structure also influences its thermal behavior, leading to stepwise dehydration upon heating. [, ]

Q4: What are the common methods for synthesizing this compound?

A4: this compound crystals are often synthesized using gel growth techniques. These methods utilize gels, like agar-agar or silica, as a medium for controlled diffusion and reaction between barium ions (from sources like barium chloride) and oxalic acid. [, , , , ]

Q5: How does the concentration of reactants influence this compound crystal growth in gel methods?

A5: The concentration of reactants plays a crucial role in crystal growth. At higher concentrations of feed solution, researchers observed the formation of dense fibers rather than well-defined crystals. [] Optimizing reactant concentration is essential for obtaining desired crystal sizes and morphologies.

Q6: What is the role of temperature in this compound crystal growth?

A6: Temperature significantly affects both nucleation density and growth rate. Studies show a decrease in nucleation density at higher temperatures. [, ] Researchers have explored different temperature ranges to optimize crystal growth, often conducting synthesis at ambient temperatures for gel methods. [, , ]

Q7: Can the morphology of this compound be controlled during synthesis?

A7: Yes, by introducing a double-hydrophilic block copolymer poly(ethylene glycol)-block-poly(methacrylic acid) (PEG-b-PMAA) during crystallization, researchers have successfully synthesized this compound crystals with novel morphologies, including fan-like aggregates and spherical aggregates composed of flake-like crystals. [] Additionally, acicular this compound particles with high aspect ratios were synthesized by controlling the morphology of BaC2O4·0.5H2O. []

Q8: How does this compound behave upon heating?

A8: this compound undergoes thermal decomposition in a stepwise manner. Thermogravimetric analysis (TGA) reveals weight loss primarily between 220-400°C, attributed to dehydration and subsequent decomposition of oxalates. [] The exact decomposition pathway and final products depend on the heating rate, atmosphere, and presence of other compounds.

Q9: What are the kinetic parameters associated with this compound decomposition?

A9: Kinetic studies, utilizing methods like Ozawa and Coats & Redfern, determined the apparent activation energy for this compound decomposition. Values obtained range from 185.4 to 187.42 kJ/mol, highlighting the energy barrier associated with the breakdown process. []

Q10: How does the presence of other metal oxalates affect the thermal decomposition of this compound?

A10: Studies on binary mixtures of this compound with copper oxalate (BaC2O4·0.6H2O and CuC2O4) revealed a complex decomposition pathway. The presence of copper oxalate altered the decomposition mechanism and resulted in a mixture of barium oxide (BaO) and copper oxide (CuO) as final products. []

Q11: What are the potential applications of this compound?

A11: While this compound itself might not have direct applications, it serves as a precursor for synthesizing other valuable materials. For instance, researchers utilize this compound in the production of barium titanate (BaTiO3), a crucial component in electronic devices. [, ]

Q12: How is this compound used in barium titanate synthesis?

A12: this compound can be reacted with titanium dioxide (TiO2) to produce barium titanate. This method, known as the semi-oxalate method, offers advantages like lower calcination temperatures, leading to the formation of nano-sized BaTiO3 crystals. [] The morphology of this compound influences the final BaTiO3 particle morphology, offering control over material properties. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.